

An In-depth Technical Guide to 7-bromo-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 7-bromo-1H-indole-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-1H-indole-3-carbaldehyde is a substituted indole derivative that serves as a versatile building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of a bromine atom and an aldehyde group at specific positions on this core offers unique opportunities for chemical modification and targeted biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of **7-bromo-1H-indole-3-carbaldehyde**, intended to support research and development efforts in the pharmaceutical and life sciences sectors.

Chemical and Physical Properties

7-bromo-1H-indole-3-carbaldehyde is a solid at room temperature, with properties that make it a useful intermediate in organic synthesis. A summary of its key chemical and physical data is presented below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ BrNO	[1]
Molecular Weight	224.05 g/mol	[1]
CAS Number	115666-21-2	[1]
Appearance	Off-white to light brown solid	
Melting Point	165 - 172 °C	
Boiling Point	395.5 ± 22.0 °C at 760 mmHg	[2]
Density	1.7 ± 0.1 g/cm ³	[2]
Solubility	Soluble in organic solvents like DMF and DMSO.	

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unequivocal identification and characterization of **7-bromo-1H-indole-3-carbaldehyde**. While a dedicated high-resolution spectrum for this specific compound is not readily available in the public domain, data from closely related analogs can provide valuable insights for interpretation.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **7-bromo-1H-indole-3-carbaldehyde** is expected to show characteristic signals for the indole ring protons and the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and aldehyde groups.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight and elemental composition of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio).

Synthesis and Purification

The most common and effective method for the synthesis of **7-bromo-1H-indole-3-carbaldehyde** is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as an indole.

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Bromo-1H-indole

This protocol is based on established procedures for the formylation of indoles.[\[3\]](#)[\[4\]](#)

Materials:

- 7-Bromo-1H-indole
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM) or other suitable anhydrous solvent
- Sodium hydroxide (NaOH) solution
- Ice
- Standard laboratory glassware and equipment

Procedure:

- Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl_3) dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled to maintain a low temperature. This results in the formation of the electrophilic Vilsmeier reagent.

- Formylation Reaction: Dissolve 7-bromo-1H-indole in a minimal amount of anhydrous solvent (e.g., DCM or DMF). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a cold aqueous sodium hydroxide solution until the pH is basic. The product will precipitate out of the solution.
- Purification: Collect the crude product by filtration and wash it thoroughly with cold water. The crude **7-bromo-1H-indole-3-carbaldehyde** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Logical Workflow for Vilsmeier-Haack Synthesis



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Caption: Vilsmeier-Haack synthesis of **7-bromo-1H-indole-3-carbaldehyde**.

Biological Activity and Drug Development Potential

While specific biological studies on **7-bromo-1H-indole-3-carbaldehyde** are limited in publicly available literature, the broader class of indole-3-carbaldehyde derivatives has shown significant promise in various therapeutic areas. The introduction of a bromine atom at the 7-

position can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, potentially leading to enhanced or novel pharmacological activities.

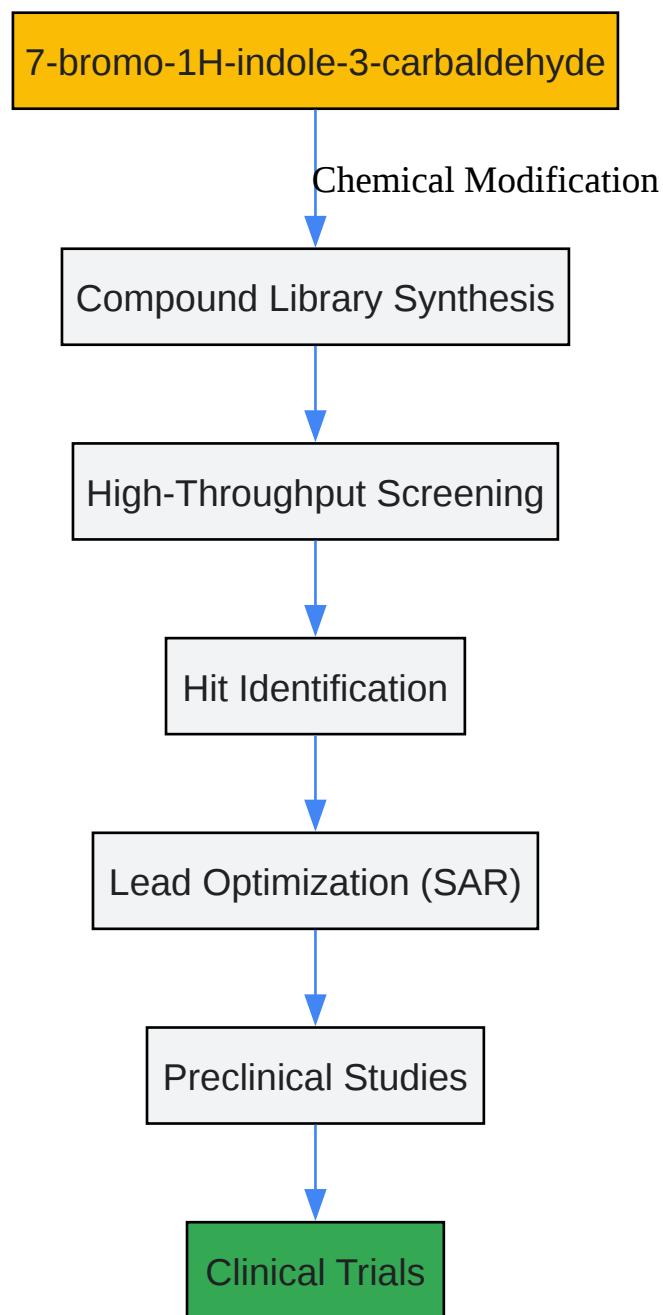
Potential Therapeutic Areas:

- **Anticancer Activity:** Indole derivatives are known to exhibit antiproliferative effects against various cancer cell lines.^[5] The aldehyde functionality of **7-bromo-1H-indole-3-carbaldehyde** provides a reactive handle for the synthesis of more complex molecules with potential cytotoxic or targeted anticancer activities.
- **Antimicrobial Activity:** The indole nucleus is a common feature in many natural and synthetic antimicrobial agents. Derivatives of indole-3-carbaldehyde have been investigated for their antibacterial and antifungal properties.^[6]
- **Anti-inflammatory Activity:** Indole-3-carboxaldehyde has been shown to inhibit the NLRP3 inflammasome, a key player in the inflammatory response. This suggests that **7-bromo-1H-indole-3-carbaldehyde** and its derivatives could be explored as potential anti-inflammatory agents.

Signaling Pathway Modulation:

The biological effects of indole derivatives are often mediated through their interaction with specific signaling pathways. For instance, some indole compounds are known to act as enzyme inhibitors, such as kinase inhibitors, which are crucial in cancer therapy. The specific signaling pathways modulated by **7-bromo-1H-indole-3-carbaldehyde** remain an active area for future research.

Potential Drug Discovery Workflow



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Caption: A generalized drug discovery workflow starting from **7-bromo-1H-indole-3-carbaldehyde**.

Conclusion

7-bromo-1H-indole-3-carbaldehyde represents a valuable and versatile chemical entity for researchers in drug discovery and organic synthesis. Its straightforward synthesis via the

Vilsmeier-Haack reaction, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for the development of novel therapeutic agents. Further investigation into its specific biological activities and mechanisms of action is warranted to fully unlock its potential in addressing unmet medical needs. This guide provides a foundational understanding of its chemical properties and synthetic methodology to facilitate such future research endeavors.

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